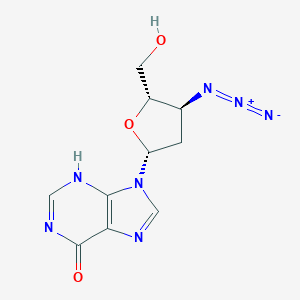

3'-AzddI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Inosine, 3’-azido-2’,3’-dideoxy- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its potential applications in antiviral therapies, particularly against human immunodeficiency virus (HIV). This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions, which are crucial for DNA chain elongation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

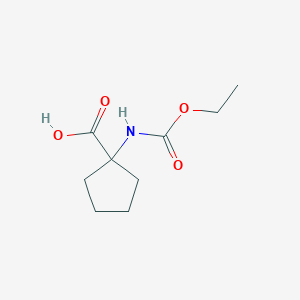

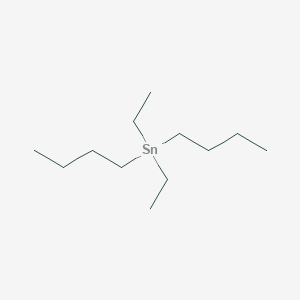

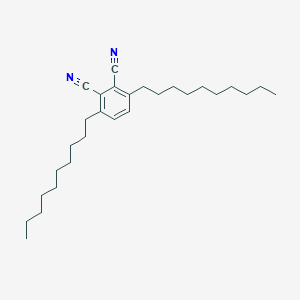

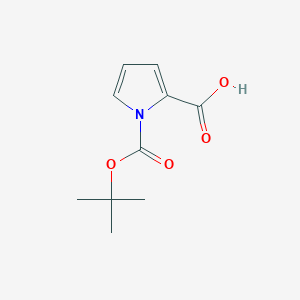

The synthesis of inosine, 3’-azido-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, which are subjected to radical deoxygenation using environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile). The azido group is introduced via alkylation with bromoethane or 3-bromopropanenitrile .

Industrial Production Methods

Industrial production of inosine, 3’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Inosine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine under specific conditions.

Oxidation Reactions: The compound can undergo oxidation, although this is less common.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include various substituted nucleosides.

Reduction: The primary product is the corresponding amine derivative.

Oxidation: Oxidized products are less common and depend on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

Inosine, 3’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes, particularly in the context of antiviral activity.

Medicine: Investigated as a potential antiviral agent, especially against HIV, due to its ability to inhibit reverse transcriptase.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

Wirkmechanismus

The primary mechanism of action of inosine, 3’-azido-2’,3’-dideoxy- involves its incorporation into viral DNA by reverse transcriptase. The lack of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against HIV, as it inhibits the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in HIV treatment.

2’,3’-Dideoxyinosine (ddI): Similar structure but lacks the azido group.

2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with similar antiviral properties.

Uniqueness

Inosine, 3’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its azido group and lack of hydroxyl groups make it a potent inhibitor of viral DNA synthesis, setting it apart from other nucleoside analogs .

Eigenschaften

CAS-Nummer |

116597-13-8 |

|---|---|

Molekularformel |

C10H11N7O3 |

Molekulargewicht |

277.24 g/mol |

IUPAC-Name |

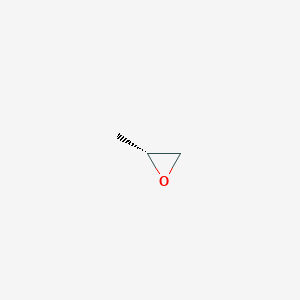

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

SEUFIMAGNSSKRT-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |

Synonyme |

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)

![2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol](/img/structure/B56394.png)

![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)

![(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B56405.png)